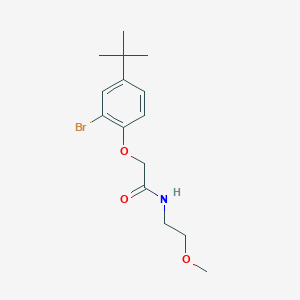![molecular formula C17H26N2O3S B296289 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B296289.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CMA belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial, antifungal, and anticancer properties. However, CMA is unique in that it has been found to possess a range of other physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, this compound has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been found to have a range of other biochemical and physiological effects. Studies have shown that this compound can lower blood pressure and improve glucose tolerance in animal models, suggesting that it may have potential as a treatment for hypertension and diabetes. Additionally, this compound has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in laboratory experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, this compound has been found to be relatively stable under a range of conditions, making it a useful tool for studying the effects of sulfonamides on biological systems. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of studies.
Direcciones Futuras
There are a number of potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for this compound in human patients. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Métodos De Síntesis
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of cyclohexylamine with methylsulfonyl chloride to produce the intermediate compound cyclohexyl(methylsulfonyl)amine. This intermediate can then be reacted with N-(2-phenylethyl)acetamide in the presence of a base to yield this compound. The process is relatively simple and can be carried out in a laboratory setting using standard equipment.
Aplicaciones Científicas De Investigación
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received particular attention is its role in the treatment of cancer. Studies have shown that this compound has potent anticancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential cancer treatment.
Propiedades
Fórmula molecular |
C17H26N2O3S |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-10-6-3-7-11-16)14-17(20)18-13-12-15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3,(H,18,20) |
Clave InChI |
GUKFCPTZUJLYAU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296213.png)
amino]acetamide](/img/structure/B296214.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)


![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
